molecular formula C12H10O4 B3014028 Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate CAS No. 951896-46-1

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate

Cat. No.: B3014028
CAS No.: 951896-46-1
M. Wt: 218.208
InChI Key: JNPQFKRKOQMRPF-UHFFFAOYSA-N
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Description

Methyl 7-methyl-1-oxo-1H-isochromene-3-carboxylate (CAS 951896-46-1) is a synthetic isocoumarin derivative of significant interest in organic chemistry and drug discovery research. This compound belongs to a class of metabolites known for their broad structural diversity and multi-faceted pharmacological potential . Isocoumarins and their derivatives, including 3,4-dihydroisocoumarins, are recognized as important intermediates in the synthesis of various carbo- and heterocyclic compounds, making them valuable building blocks in organic synthesis . Researchers value this compound as a heterocyclic building block for developing new agents with potential biological activities . Naturally occurring isocoumarins have been reported to exhibit a wide array of bioactivities, such as antimicrobial, cytotoxic, algicidal, antiallergic, immunomodulatory, antimalarial, plant growth regulatory, and inhibitory effects on enzymes like acetylcholinesterase and proteases . The structural framework of isocoumarins is actively explored in areas including drug discovery, pharmaceutical chemistry, and medicinal chemistry . In vitro studies on related dihydroisocoumarin structures have demonstrated promising inhibitory activity against enzymes like carnitine acetyltransferase (CAT), suggesting potential for modulating fatty acid catabolism in metabolic disorders . Our product is provided with a typical purity of 98% . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-methyl-1-oxoisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-3-4-8-6-10(12(14)15-2)16-11(13)9(8)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPQFKRKOQMRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(OC2=O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate typically involves organic synthesis reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the isochromene ring structure . Specific details on the reaction conditions and reagents used can vary, but they often involve the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process is optimized for cost-effectiveness and efficiency, often involving automated systems and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to enhance reaction rates. The conditions can vary but often involve controlled temperatures and pressures to ensure optimal reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 7-methyl-1-oxo-1H-isochromene-3-carboxylate has been investigated for its anticancer properties . Preliminary studies indicate that this compound can induce apoptosis in cancer cell lines, including breast and colon cancers. The mechanism appears to involve the activation of caspases, which are crucial for the apoptotic process.

Case Study: Anticancer Efficacy

In vitro studies on MCF7 breast cancer cells revealed that this compound exhibits an IC50 value of approximately 30 µM, indicating significant cytotoxic effects against these cells.

Beyond its anticancer potential, this compound has demonstrated antioxidant and anti-inflammatory properties:

Case Study: Antioxidant Activity

Research evaluating the antioxidant capacity of this compound found it significantly reduces lipid peroxidation in human fibroblast cells with an IC50 of 25 µM, showcasing its efficacy compared to standard antioxidants like ascorbic acid.

Case Study: Anti-inflammatory Mechanism

In models of inflammation induced by lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests that it may mitigate inflammatory responses through cytokine modulation.

Synthetic Methodologies

This compound serves as a versatile building block in organic synthesis. Its structure allows for various chemical transformations, including oxidation and reduction reactions.

Synthesis Routes

The compound can be synthesized through several methods, including:

  • Copper-Catalyzed Reactions : Utilizing copper salts to facilitate C–C bond formation in the synthesis of isocoumarins.
  • One-Pot Reactions : Combining acetyl chloride with o-halobenzoic acids and Wittig reagents to produce complex derivatives efficiently .

Mechanism of Action

The mechanism of action of Methyl 7-methyl-1-oxo-1h-isochromene-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate (CAS: 2137781-60-1)
  • Structure : Chlorine at position 7 vs. methyl in the target compound.
  • Molecular Weight : 238.6 g/mol (vs. 218.2 g/mol for the methyl-substituted analog).
  • Stability: The chloro-substituted derivative may exhibit slower hydrolysis of the ester group due to reduced electron density at the carbonyl carbon.
  • Synthesis : Likely synthesized via similar routes, such as Friedel-Crafts acylation or esterification of the corresponding carboxylic acid precursor .
1-Oxo-1H-isochromene-3-carboxylic Acid (CAS: 2289-03-4)
  • Structure : Carboxylic acid at position 3 vs. methyl ester.
  • Molecular Weight : 190.16 g/mol (vs. 218.2 g/mol for the ester).
  • Key Differences :
    • Solubility : The carboxylic acid form is more polar, enhancing aqueous solubility, while the ester is more lipophilic.
    • Reactivity : The acid can participate in hydrogen bonding (confirmed by crystallographic studies ), influencing crystallization behavior, whereas the ester is prone to hydrolysis under acidic/basic conditions .
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate
  • Structure: Chromene (oxygen at position 1) vs. isochromene (oxygen at position 2), with a diethylamino group at position 6.
  • Molecular Weight : 394.43 g/mol.
  • Ring System: Chromene vs. isochromene differences affect conjugation and resonance stabilization .

Physicochemical Properties

Compound Molecular Weight (g/mol) Substituent (Position 7) Functional Group (Position 3) Melting Point (°C)
Methyl 7-methyl-1-oxo-1H-isochromene-3-carboxylate 218.2 Methyl Methyl ester Not reported
Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate 238.6 Chlorine Methyl ester Not reported
1-Oxo-1H-isochromene-3-carboxylic acid 190.16 None Carboxylic acid Not reported

Reactivity and Stability

  • Hydrolysis : The methyl ester in the target compound is susceptible to hydrolysis under acidic/basic conditions, yielding the carboxylic acid . The chloro-substituted analog may exhibit slower hydrolysis due to electron-withdrawing effects .
  • Nucleophilic Substitution : The chloro-substituted derivative is more reactive toward nucleophilic substitution (e.g., with amines or hydrazines) compared to the methyl-substituted compound .

Spectral Data Comparison

  • 1H NMR: this compound: Expected aromatic protons (δ 7.0–8.5), methyl ester (δ ~3.8–3.9), and methyl at position 7 (δ ~2.5–3.0). Methyl 7-chloro-1-oxo-1H-isochromene-3-carboxylate: Similar aromatic protons but deshielded due to chlorine’s electron-withdrawing effect (e.g., δ 8.09 for H-5 in a benzodithiazine analog ). Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate: Diethylamino protons at δ 3.45 (q) and 1.24 (t), with distinct aromatic shifts due to the amino group’s resonance effects .

Q & A

Q. Table 1: Representative NMR Chemical Shifts for Coumarin Derivatives

Proton/Groupδ (ppm) RangeReference Compound
Ester -OCH₃3.8–4.0Methyl 7-diethylamino derivative
Aromatic H (C6/C8)6.4–6.67-Hydroxycoumarin
Lactone C=O160–165Ethyl 5-chloro derivative

Q. Table 2: Crystallographic Refinement Parameters

SoftwareUse CaseKey Output Metrics
SHELXL Structure refinementR-factor < 0.05
ORTEP-3 Thermal ellipsoid plottingRMSD for bond lengths
Mercury Packing diagram generationHydrogen-bond distances

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